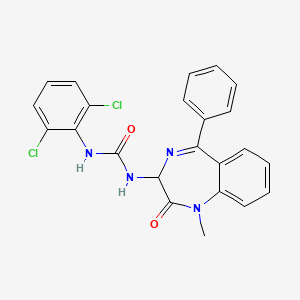
2-(3,3-Dimethylcyclobutyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethylcyclobutyl)propan-1-ol is a chemical compound that belongs to the class of alcohols. It is also known as DMPA and has a molecular formula of C10H20O. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic chemistry, biochemistry, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethylcyclobutyl)propan-1-ol is not well understood. However, it is believed to act as a chiral auxiliary, which can influence the stereochemistry of the reaction. This compound can also act as a chiral ligand for enzymes and receptors, which can affect their activity and selectivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,3-Dimethylcyclobutyl)propan-1-ol are not well studied. However, it is believed to have low toxicity and is not expected to cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3,3-Dimethylcyclobutyl)propan-1-ol is its chiral nature, which makes it useful in the synthesis of chiral compounds. It also has low toxicity, which makes it safe to handle. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 2-(3,3-Dimethylcyclobutyl)propan-1-ol. One of the areas of interest is the development of new synthesis methods that can improve the yield and reduce the cost of this compound. Another area of interest is the study of its mechanism of action, which can provide insights into its potential applications in various fields. Additionally, the development of new chiral ligands and building blocks based on this compound can lead to the discovery of new biologically active compounds.
Méthodes De Synthèse
The synthesis of 2-(3,3-Dimethylcyclobutyl)propan-1-ol can be achieved through several methods, including the reaction of 3,3-dimethylcyclobutanone with an alkyl Grignard reagent, followed by hydrolysis. Another method involves the reaction of 3,3-dimethylcyclobutanone with an organolithium reagent, followed by the addition of water. The yield of this compound can be improved by using a chiral auxiliary in the synthesis process.
Applications De Recherche Scientifique
2-(3,3-Dimethylcyclobutyl)propan-1-ol has potential applications in various fields of scientific research, including organic chemistry, biochemistry, and pharmaceuticals. In organic chemistry, this compound can be used as a chiral building block in the synthesis of biologically active compounds. In biochemistry, it can be used as a starting material for the synthesis of chiral ligands for enzymes and receptors. In pharmaceuticals, this compound has potential applications as a chiral intermediate in the synthesis of drugs.
Propriétés
IUPAC Name |
2-(3,3-dimethylcyclobutyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(6-10)8-4-9(2,3)5-8/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBECISWJDYKPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethylcyclobutyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)
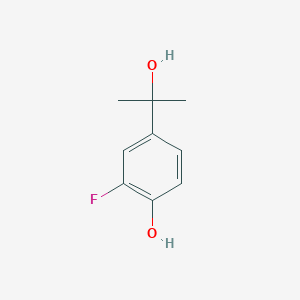
![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2867766.png)
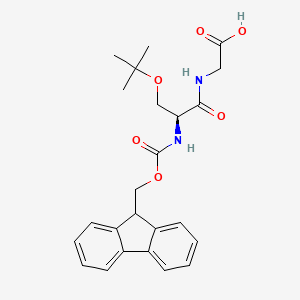



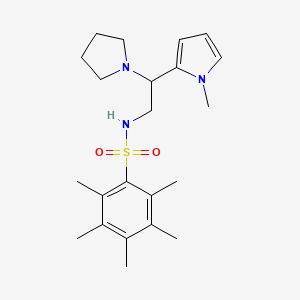
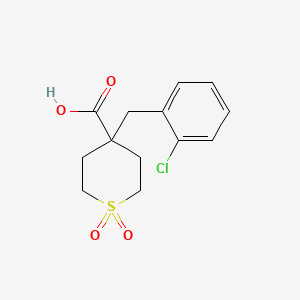
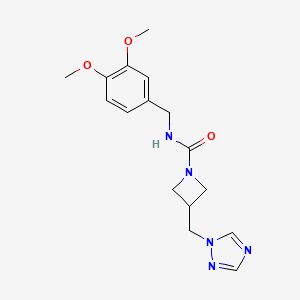
![1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B2867780.png)

